molecular formula C13H19N3O2 B2783192 N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide CAS No. 1424463-84-2

N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide

Cat. No.: B2783192
CAS No.: 1424463-84-2
M. Wt: 249.314
InChI Key: PLBZFWGSOKMFHY-UHFFFAOYSA-N
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Description

N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Attachment of the propylbutyl chain: This could be done through alkylation reactions using alkyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and oxazole ring could play crucial roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-propylbutyl)-2-(1,2-oxazol-3-yl)acetamide: can be compared with other oxazole derivatives such as:

Uniqueness

The unique combination of the cyano group, propylbutyl chain, and oxazole ring in this compound might confer distinct properties, such as enhanced biological activity or improved stability, compared to other similar compounds.

Properties

IUPAC Name

N-(4-cyanoheptan-4-yl)-2-(1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-6-13(10-14,7-4-2)15-12(17)9-11-5-8-18-16-11/h5,8H,3-4,6-7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBZFWGSOKMFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)NC(=O)CC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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